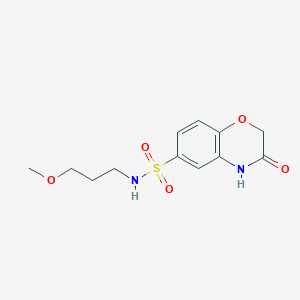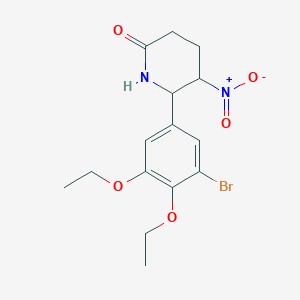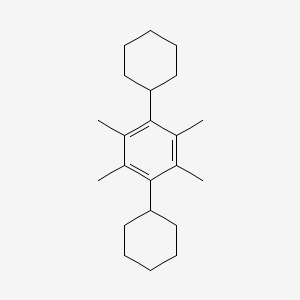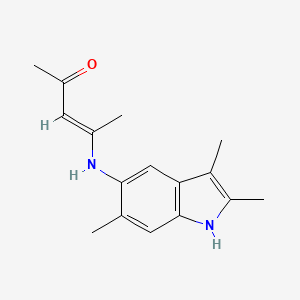![molecular formula C31H29F3N2O6 B11078423 3,4,5-trimethoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11078423.png)
3,4,5-trimethoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoyl group, and a trimethoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrrole core, followed by the introduction of the trifluoromethyl group, and finally the attachment of the benzoyl and trimethoxybenzamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s ability to interact with certain enzymes or receptors, leading to changes in cellular processes. The benzoyl and trimethoxybenzamide groups may also contribute to its overall activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide
- N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate
Uniqueness
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C31H29F3N2O6 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)pyrrol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C31H29F3N2O6/c1-19-25(26(37)21-13-9-6-10-14-21)30(31(32,33)34,29(39)36(19)16-15-20-11-7-5-8-12-20)35-28(38)22-17-23(40-2)27(42-4)24(18-22)41-3/h5-14,17-18H,15-16H2,1-4H3,(H,35,38) |
InChI 键 |
UOGZLBSWPZYAAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-p-tolyl-amine](/img/structure/B11078344.png)

![2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11078349.png)

![methyl 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11078359.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11078367.png)
![6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11078368.png)
![2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene](/img/structure/B11078375.png)
![ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11078378.png)

![3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid](/img/structure/B11078381.png)
![4-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11078390.png)
